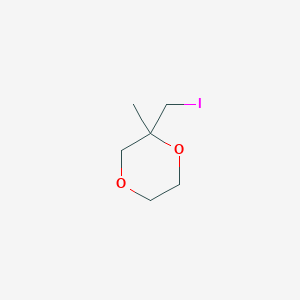

2-(Iodomethyl)-2-methyl-1,4-dioxane

Beschreibung

BenchChem offers high-quality 2-(Iodomethyl)-2-methyl-1,4-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Iodomethyl)-2-methyl-1,4-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(iodomethyl)-2-methyl-1,4-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-6(4-7)5-8-2-3-9-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGHUPMRAVHHIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCO1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Thermodynamic stability of 2-(Iodomethyl)-2-methyl-1,4-dioxane

Executive Summary

This guide provides a comprehensive thermodynamic and kinetic stability analysis of 2-(Iodomethyl)-2-methyl-1,4-dioxane , a specialized heterocyclic building block. While 1,4-dioxane scaffolds are generally robust, the introduction of a gem-disubstituted center containing a reactive iodomethyl group creates a unique stability profile. This molecule sits at the intersection of high synthetic utility (as an electrophile) and moderate thermodynamic fragility (due to the C–I bond and steric strain).

Key Takeaway: The compound is thermodynamically stable at ambient temperatures under inert conditions but exhibits specific vulnerabilities to photolytic cleavage (C–I bond homolysis), E2 elimination (forming exocyclic alkenes), and acid-catalyzed ring opening .

Structural & Conformational Analysis

The thermodynamic stability of this molecule is governed by the interplay between the flexible 1,4-dioxane ring and the steric demands of the gem-dimethyl-like substitution at the C2 position.

Conformational Locking (Gem-Disubstitution Effect)

Unlike the parent 1,4-dioxane, which rapidly interconverts between chair conformers, the 2,2-disubstitution introduces a significant conformational bias.

-

The Chair Preference: The 1,4-dioxane ring exists predominantly in a chair conformation to minimize torsional strain.

-

Substituent Positioning: The molecule must choose between placing the Methyl (-CH₃) or the Iodomethyl (-CH₂I) group in the axial position.

-

Steric Bulk: The iodomethyl group is effectively larger than the methyl group. To minimize 1,3-diaxial interactions with the C6 protons, the iodomethyl group preferentially occupies the equatorial position , forcing the methyl group axial.

-

Dipole Effects: The C–I bond is polarizable but less polar than C–O bonds. Dipolar repulsion between the ring oxygens and the C–I bond is minimized in the equatorial orientation.

-

Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium between the two chair forms, highlighting the thermodynamically preferred state.

Chemical Stability & Decomposition Pathways

The thermodynamic weakness of 2-(Iodomethyl)-2-methyl-1,4-dioxane lies not in the dioxane ring itself, but in the reactive C–I bond and the potential for elimination reactions .

The Weak Link: Carbon-Iodine Bond

-

Bond Dissociation Energy (BDE): The C–I bond is the weakest bond in the molecule (~53 kcal/mol).

-

Photo-instability: Exposure to UV or visible light causes homolytic cleavage, generating an alkyl radical and an iodine radical (

). This initiates a chain reaction leading to iodine formation (discoloration) and complex decomposition products.

Elimination vs. Substitution

The gem-disubstituted nature prevents standard

-

Pathway A (Elimination): Under basic conditions or elevated temperatures, the molecule undergoes E2 elimination to form 2-methylene-2-methyl-1,4-dioxane (exocyclic alkene). This is thermodynamically driven by the formation of a stronger C=C bond, despite the slight strain of the exocyclic double bond.

-

Pathway B (Ring Opening): Strong Lewis acids can coordinate to the ring oxygens, facilitating ring opening, especially if the iodide acts as a nucleophile (neighboring group participation is unlikely due to the 4-membered ring constraint, but intermolecular attack is possible).

Visualization: Decomposition Cascade

Experimental Assessment Protocols

To validate the stability of this intermediate in your specific matrix, use the following self-validating protocols.

Protocol: Accelerated Stability Testing (Arrhenius Model)

This protocol determines the shelf-life (

Materials:

-

HPLC with UV/Vis or RI detector (C18 column).

-

Thermostatted heating blocks (40°C, 50°C, 60°C).

-

Sealed amber vials (inert atmosphere).

Workflow:

-

Preparation: Dissolve compound (10 mM) in anhydrous Acetonitrile (ACN). Purge with Argon.

-

Incubation: Aliquot into three sets of amber vials. Incubate at 40°C, 50°C, and 60°C.

-

Sampling: Withdraw samples at

hours. -

Analysis: Dilute 1:10 with mobile phase and inject.

-

Calculation: Plot

vs-

Self-Validation: The plot must be linear (

). If non-linear, a change in mechanism (e.g., melting or autocatalysis by

-

Protocol: Iodine Scavenging Test (Quality Control)

Free iodine promotes further decomposition. This test confirms if the material is degrading autocatalytically.

Step-by-Step:

-

Dissolve 50 mg of the sample in 1 mL of DCM.

-

Add 1 mL of starch indicator solution (1% aqueous).

-

Observation:

-

Colorless: High purity, stable.

-

Faint Blue/Purple: Trace decomposition (requires re-purification via Copper or Silver treatment).

-

Dark Blue/Black: Significant degradation; discard.

-

Handling & Storage Specifications

Based on the thermodynamic profile, strict adherence to these storage conditions is required to maintain >98% purity.

| Parameter | Specification | Thermodynamic Rationale |

| Temperature | -20°C (Freezer) | Kinetic trapping; slows Arrhenius decomposition rates. |

| Atmosphere | Argon or Nitrogen | Prevents oxidation of the ether backbone (peroxide formation). |

| Light | Amber/Opaque Vials | Prevents homolytic cleavage of the weak C–I bond ( |

| Stabilizer | Copper Turnings (Optional) | Scavenges free iodide radicals, preventing autocatalysis. |

| Solvent | Anhydrous ACN or DCM | Avoids nucleophilic hydrolysis by water. |

References

-

NIST Chemistry WebBook. 1,4-Dioxane Thermochemical Data. National Institute of Standards and Technology. Link

-

BenchChem. Technical Guide to 2-Methyl-1,4-dioxane. (General reactivity of substituted dioxanes).[1] Link

-

Synchem. 2-(Iodomethyl)-1,4-dioxane Product Data. (Analogue comparison). Link

-

Matrix Fine Chemicals. 2-(Iodomethyl)-1,4-dioxane CAS 64179-17-5.[2][3]Link

-

Grokipedia. Neighboring Group Participation in Organic Synthesis.[4] (Mechanistic grounding for ring stability). Link

Sources

Reactivity Profile of Iodomethyl Groups on Dioxane Rings

Executive Summary

The 2-(iodomethyl)-1,4-dioxane scaffold represents a specialized electrophilic motif in medicinal chemistry, serving as a critical entry point for introducing the 1,4-dioxane ring—a privileged bioisostere for morpholines and piperazines. Unlike acyclic alkyl iodides, the reactivity of the iodomethyl group in this heterocyclic system is governed by unique stereoelectronic effects, including the anomeric effect and specific conformational preferences of the dioxane chair.

This guide provides a definitive analysis of the reactivity, synthetic access, and handling of iodomethyl-dioxanes. It moves beyond standard textbook definitions to address the practical challenges of nucleophilic substitution (

Structural Dynamics & Electronic Properties

To manipulate the reactivity of 2-(iodomethyl)-1,4-dioxane, one must first understand the ground-state thermodynamics that dictate its kinetic behavior.

Conformational Analysis

The 1,4-dioxane ring exists predominantly in a chair conformation. The iodomethyl substituent at the C2 position introduces a choice between axial and equatorial orientations.

-

Equatorial Preference: The iodomethyl group overwhelmingly prefers the equatorial position (

). This minimizes 1,3-diaxial interactions with the C6 protons. -

Kinetic Consequence: In the equatorial conformation, the C-I bond is sterically accessible to nucleophiles, facilitating

attack. However, the

Electronic Deactivation

Contrary to simple alkyl iodides (e.g., 1-iodobutane), the iodomethyl group on a dioxane ring exhibits attenuated electrophilicity .

-

Inductive Effect (-I): The ring oxygen at position 1 is electron-withdrawing. While it polarizes the C2-C(exocyclic) bond, it also reduces the electron density available to stabilize the transition state of the developing carbon-nucleophile bond.

-

Dipole Opposition: The dipole moment of the C-O bonds in the ring can create an electrostatic field that repels incoming anionic nucleophiles, requiring higher activation energies (and thus higher temperatures) compared to acyclic analogs.

Synthetic Access: The Self-Validating Protocol

Reliable access to high-purity 2-(iodomethyl)-1,4-dioxane is the bottleneck in many workflows. The mercury-mediated cyclization of allyloxy alcohols is common in literature but suffers from toxicity and purification issues.

Recommended Route: Iodination of (1,4-dioxan-2-yl)methanol via the Appel Reaction or Sulfonate Displacement. This method allows for self-validation via

Workflow Visualization

Caption: Stepwise synthesis of 2-(iodomethyl)-1,4-dioxane via sulfonate displacement, prioritizing intermediate isolation for purity control.

Reactivity Profile: Nucleophilic Substitution ( )

The primary utility of this scaffold is as an alkylating agent. However, the "dioxane effect" requires modified conditions.

Amination (Synthesis of mAChR Agonists)

Reaction with secondary amines is the most frequent transformation.

-

Challenge: The reaction is slower than with benzyl or primary alkyl halides.

-

Solution: Use polar aprotic solvents (DMF, DMSO) to solvate the cation and leave the amine "naked" and more nucleophilic.

-

Stereochemistry: Proceed with inversion of configuration at the exocyclic methylene carbon. Since the chirality center is at C2 (not the reaction site), the stereochemical integrity of the dioxane ring is preserved .

Etherification (Williamson Synthesis)

Coupling with phenols or alcohols.

-

Critical Control Point: Strong bases (NaH, KOtBu) can trigger

-elimination (dehydrohalogenation) to form the exocyclic enol ether or ring-opened byproducts. -

Protocol Adjustment: Use weaker bases (

,

Data Summary: Relative Reactivity Rates

| Electrophile | Relative Rate ( | Mechanism | Primary Risk |

| Iodomethane | 1000 | Over-alkylation | |

| 1-Iodobutane | 100 | Elimination (minor) | |

| 2-(Iodomethyl)-1,4-dioxane | 15 | Slow kinetics / Elimination | |

| Cyclohexyl iodide | 0.1 | Mixed | Elimination (major) |

Note:

Advanced Transformations: Beyond

Radical Cross-Coupling

While Palladium-catalyzed cross-couplings (e.g., Negishi) are difficult due to

-

Photoredox Catalysis: Under blue light irradiation with an Ir-catalyst, the C-I bond homolyzes to form a primary alkyl radical. This radical is stabilized by the adjacent oxygen (somewhat captodative) and can be trapped by electron-deficient alkenes (Giese addition).

Ring Opening (The "Ethylene Linker" Source)

Under forcing Lewis Acid conditions (e.g.,

-

Mechanism: The ether oxygen is protonated/complexed, followed by nucleophilic attack at the ring carbons.[1][2]

-

Utility: This is generally considered a decomposition pathway to be avoided, unless the specific goal is to synthesize linear ethylene glycol derivatives.

Detailed Experimental Protocol

Protocol: Synthesis of 2-(Iodomethyl)-1,4-dioxane (Finkelstein Route)

Objective: Convert 2-(chloromethyl)-1,4-dioxane or the mesylate of (1,4-dioxan-2-yl)methanol to the iodide.

Reagents:

-

Substrate: (1,4-Dioxan-2-yl)methyl methanesulfonate (1.0 equiv)

-

Reagent: Sodium Iodide (NaI) (3.0 equiv, dried in vacuo)

-

Solvent: Acetone (anhydrous, 0.2 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

-

Dissolution: Dissolve NaI in anhydrous acetone. The solution should be clear yellow.

-

Addition: Add the mesylate substrate dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (

) for 12–18 hours.-

Visual Check: A white precipitate (NaOMs) will form rapidly, indicating reaction progress.

-

-

Workup: Cool to RT. Filter off the solid salts through a Celite pad.

-

Concentration: Remove solvent under reduced pressure (do not heat above

to avoid iodide decomposition). -

Purification: Dissolve residue in

, wash with 10% -

Final Step: Kugelrohr distillation is recommended for high purity.

Safety Note: Alkyl iodides are potential alkylating agents (carcinogens). Handle in a fume hood. Store over copper wire to stabilize against light-induced decomposition.

Mechanistic Visualization

The following diagram illustrates the competing pathways between direct substitution and elimination, highlighting the role of base strength.

Caption: Divergent pathways:

References

-

Bolchi, C., et al. (2020).[4][5] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry.

-

Mao, J., et al. (2024). "1,4-Dioxane as Precursor of −CH2CH2−: A Simple and Convenient Strategy to Synthesize 1,2-Disulfide Substituted Ethanes Initiated by Iodine." ResearchGate.

-

Thieme Chemistry. (2023).[3][6] "Synthesis of 2-(Iodomethyl)-1,4-dioxanes via Iodocyclization." Science of Synthesis.[7]

-

BenchChem. (2025).[3] "Technical Guide to 2-Methyl-1,4-dioxane and Derivatives." BenchChem Application Notes.

-

Master Organic Chemistry. (2016). "Acidic Cleavage of Ethers (SN2 vs SN1)." Master Organic Chemistry.

Sources

- 1. longdom.org [longdom.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Potential applications of 2-(Iodomethyl)-2-methyl-1,4-dioxane in medicinal chemistry

[1][2]

Executive Summary

2-(Iodomethyl)-2-methyl-1,4-dioxane is a specialized heterocyclic building block designed for the introduction of the 2-methyl-1,4-dioxan-2-yl motif.[1][2] This moiety serves as a high-value bioisostere for gem-dimethyl cycloalkanes and morpholines, offering improved aqueous solubility and metabolic stability due to the blocking of the C2 metabolic "soft spot."[2]

However, its utility is governed by a critical reactivity constraint: the neopentyl iodide structural feature. The iodine atom is attached to a primary carbon (

Chemical Profile & Structural Analysis[1][2][3][4]

Physicochemical Properties

| Property | Value (Approx.) | Medicinal Chemistry Implication |

| Molecular Formula | Fragment-based drug discovery (FBDD) compliant. | |

| Molecular Weight | ~242.05 g/mol | Heavy atom count allows for significant elaboration.[1][2] |

| ClogP | ~1.5 - 1.8 | Lipophilicity is moderate; dioxane oxygen lowers logP vs. cyclohexane.[1][2] |

| H-Bond Acceptors | 2 (Ether oxygens) | Good for solubility; no H-bond donors (membrane permeability).[1][2] |

| Chirality | C2 is a stereocenter | Available as racemate or enantiopure (critical for binding affinity).[1][2] |

The Neopentyl Constraint

The defining feature of this molecule is the neopentyl iodide motif.[2][3]

-

Structure: The leaving group (I) is on a

-quaternary carbon.[1][2] -

Consequence: Backside attack (

) is blocked by the methyl group and the ring methylene at C3.[1][2] -

Strategic Shift: Chemists must avoid simple amine alkylations (e.g.,

) as they will likely result in no reaction or elimination.[1][2]

Figure 1: The "Neopentyl Effect" dictates that standard alkylation pathways are blocked, necessitating radical or metal-mediated strategies.[1][2]

Medicinal Chemistry Applications

Bioisosterism & Solubility

The 2-methyl-1,4-dioxane scaffold is a superior surrogate for:

-

Gem-dimethyl cyclohexane: Retains the steric bulk and vector but introduces two ether oxygens, lowering

and improving metabolic clearance.[1][2] -

Morpholine/Piperazine: Removes the basic nitrogen.[1][2] This is crucial when the basic center causes hERG toxicity or P-gp efflux liability.[1][2]

Metabolic Blocking

In unsubstituted 1,4-dioxane, the positions

-

Advantage: The 2-methyl group at the quaternary center sterically blocks one of these metabolic soft spots, extending the half-life (

) of the drug candidate.[1][2]

Linkerology (PROTACs & Bifunctionals)

The rigidity of the quaternary center makes this reagent excellent for PROTAC linkers .[2] Unlike flexible PEG chains, the dioxane ring constrains the exit vector of the linker, potentially improving the cooperativity of ternary complex formation.[2]

Experimental Protocols

Protocol A: Radical Cross-Coupling (Recommended)

Use this method to attach the dioxane ring to electron-deficient heterocycles or alkenes.[1][2]

Mechanism: Iodine atom transfer (Giese-type reaction) or Photoredox decarboxylative coupling (if converted to acid).[1][2]

Reagents:

-

Setup: Dissolve substrate (alkene/heterocycle, 1.0 equiv) and 2-(Iodomethyl)-2-methyl-1,4-dioxane (1.5 equiv) in degassed DMSO.

-

Catalyst: Add photocatalyst (e.g.,

, 1 mol%).[1][2] -

Reductant: Add Hantzsch Ester (1.5 equiv) and

(2.0 equiv).[1][2] -

Reaction: Irradiate with Blue LEDs (450 nm) at RT for 12–24 h.

-

Workup: Dilute with water, extract with EtOAc. The radical intermediate at the neopentyl position is sterically accessible for radical addition.[2]

Protocol B: Negishi Cross-Coupling (C-C Bond Formation)

Use this method to couple the dioxane to an aryl halide.[2]

Reagents: Activated Zinc dust,

-

Zinc Activation: Flame-dry a flask. Add Zinc dust (3.0 equiv) and 5 mol%

in dry THF. Stir 30 min. -

Insertion: Add 2-(Iodomethyl)-2-methyl-1,4-dioxane (1.0 equiv) dropwise. Heat to 40°C for 2–4 h. Note: Iodine insertion into neopentyl systems can be slow; LiCl (1.0 equiv) may accelerate it.[1][2]

-

Coupling: Transfer the supernatant (organozinc reagent) to a flask containing Aryl Bromide (0.8 equiv) and

(5 mol%). -

Reaction: Reflux (65°C) for 16 h.

-

Result: Formation of the Aryl-CH2-(2-methyl-1,4-dioxane) linkage.

Protocol C: Nucleophilic Substitution (Only with Strong Nucleophiles)

Standard amines will fail.[1][2] Use Thiolates or Phenolates.[2]

Safety & Handling

Peroxide Formation

Like all dioxanes and ethers, this compound can form explosive peroxides upon exposure to air and light.[1][2][4]

-

Test: Use starch-iodide paper before heating or distilling.[1][2]

-

Storage: Store under Argon/Nitrogen in amber vials. BHT (2,6-di-tert-butyl-4-methylphenol) is often added as a stabilizer.[1][2]

Alkyl Iodide Toxicity[2]

-

Alkylating Agent: Although sterically hindered, it is still a potential alkylating agent.[1][2] It should be treated as a potential mutagen.[1][2]

-

Handling: Use double nitrile gloves and work strictly inside a fume hood.

-

Disposal: Quench excess iodide with aqueous sodium thiosulfate before disposal.[1][2]

References

-

Bioisosterism of 1,4-Dioxane

-

Neopentyl Iodide Reactivity

-

Radical Cross-Coupling Strategies

-

1,4-Dioxane Scaffold Synthesis

Sources

- 1. PubChemLite - 2-(iodomethyl)-2,6,6-trimethyl-1,4-dioxane (C8H15IO2) [pubchemlite.lcsb.uni.lu]

- 2. New Bromo- and Iodo-Hydroxylactones with Two Methyl Groups Obtained by Biotransformation of Bicyclic Halolactones [mdpi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]

- 5. 1,4-Dioxane enhances properties and biocompatibility of polyanionic collagen for tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Iodocyclization protocols for preparing 2-(Iodomethyl)-2-methyl-1,4-dioxane

An In-depth Technical Guide to the Synthesis of 2-(Iodomethyl)-2-methyl-1,4-dioxane

Part 1: Executive Summary & Strategic Overview

Target Molecule: 2-(Iodomethyl)-2-methyl-1,4-dioxane Primary Application: Functionalized scaffold for medicinal chemistry (muscarinic agonists, heterocyclic libraries), intermediate for spirocyclic ether synthesis. Core Methodology: Regioselective Iodocyclization (Haloetherification).

Abstract:

This application note details the high-fidelity synthesis of 2-(iodomethyl)-2-methyl-1,4-dioxane. Unlike simple 1,4-dioxane derivatives, the introduction of the gem-methyl/iodomethyl motif at the C2 position requires precise control over regioselectivity during the ring-closing step. The protocol leverages the 6-exo-trig cyclization preference of 2-((2-methylallyl)oxy)ethanol under electrophilic iodine conditions. This guide provides a scalable, metal-free protocol using molecular iodine (

Part 2: Precursor Synthesis (The Foundation)

Before initiating the iodocyclization, the specific alkene precursor 2-((2-methylallyl)oxy)ethanol must be synthesized. This step is critical as the purity of the ether linkage dictates the yield of the final cyclization.

Protocol A: Williamson Ether Synthesis of 2-((2-methylallyl)oxy)ethanol

Mechanism: Nucleophilic substitution (

Reagents:

-

Ethylene glycol (Excess, to prevent bis-alkylation)

-

Methallyl chloride (3-chloro-2-methylprop-1-ene)

-

Sodium hydride (NaH, 60% dispersion in oil) or KOH (industrial alternative)

-

Solvent: THF (anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under

, suspend NaH (1.1 equiv) in anhydrous THF (0.5 M). Cool to 0°C. -

Alkoxide Formation: Add ethylene glycol (3.0 equiv) dropwise. The excess glycol is crucial to favor the mono-ether over the bis-methallyl ether. Stir for 30 min at 0°C until

evolution ceases. -

Alkylation: Add methallyl chloride (1.0 equiv) dropwise via syringe pump (rate: 1 mL/min) to control the exotherm.

-

Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (Stain: KMnO4; alkene will stain brown).

-

Workup: Quench with saturated

. Extract with -

Purification: Distillation under reduced pressure is recommended to obtain the pure colorless oil.[2]

Part 3: Core Iodocyclization Protocols

This section describes the transformation of the acyclic precursor into the 1,4-dioxane core. The reaction is driven by the formation of a transient iodonium ion, which is intercepted by the pendant hydroxyl group.

Mechanistic Rationale (The "Why")

The substrate contains a 1,1-disubstituted alkene (methallyl group). Upon iodonium formation, the positive charge density is higher at the internal tertiary carbon.

-

Path A (Internal Attack): Attack by oxygen at the tertiary carbon leads to a 6-membered ring (1,4-dioxane). This follows the 6-exo-trig Baldwin rule and is electronically favored (Markovnikov addition).

-

Path B (Terminal Attack): Attack at the primary carbon would lead to a 7-membered ring (1,4-dioxepane), which is kinetically slower and disfavored.

Therefore, the reaction is highly regioselective for the target 2,2-disubstituted dioxane.

Protocol B1: The "Green" Molecular Iodine Method (Standard)

Best for: Scalability, cost-efficiency, and robust substrates.

Reagents:

-

Substrate: 2-((2-methylallyl)oxy)ethanol

-

Iodine (

): 2.5 equiv -

Base:

(3.0 equiv) -

Solvent: Acetonitrile (

) or

Procedure:

-

Setup: Dissolve the substrate (1.0 equiv) in

(0.1 M) in a foil-wrapped flask (protect from light). -

Base Addition: Add solid

(3.0 equiv). The base is essential to buffer the HI generated, preventing acid-catalyzed side reactions or reversibility. -

Cyclization: Cool to 0°C. Add

(2.5 equiv) in portions. -

Execution: Allow the mixture to warm to room temperature and stir for 12–18 hours. The solution will remain dark violet.

-

Quench: Pour the mixture into a separatory funnel containing saturated aqueous

(Sodium thiosulfate). Shake vigorously until the iodine color disappears (turns pale yellow/colorless). -

Extraction: Extract with

or EtOAc. Wash with brine, dry over -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a colorless to pale yellow oil.

Protocol B2: The NIS High-Reactivity Method

Best for: Sensitive substrates or rapid kinetics.

Reagents:

-

N-Iodosuccinimide (NIS): 1.2–1.5 equiv

-

Solvent:

or THF -

Optional Additive: 10 mol% AgOTf (if activation is sluggish)

Procedure:

-

Dissolve substrate in anhydrous

(0.1 M) under -

Add NIS (1.2 equiv) in one portion.

-

Stir at -20°C for 1 hour, then warm to 0°C. Monitor by TLC.

-

Quench with saturated

(1:1 mixture). -

Isolate as described in Protocol B1.

Part 4: Data Analysis & Validation

Table 1: Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Yield | Polymerization of precursor | Ensure radical inhibitor (BHT) is present in precursor storage; use inert atmosphere. |

| Regioisomer Mixture | Temperature too high | Run reaction at -20°C to 0°C to maximize kinetic control (6-exo preference). |

| Dark Product | Residual Iodine | Incomplete thiosulfate quench. Repeat wash until organic layer is strictly colorless. |

| Starting Material Stalls | Iodonium reversibility | Use NIS/AgOTf to render the iodination irreversible (precipitation of AgI). |

Spectroscopic Expectations (NMR Validation):

-

H NMR: Look for the disappearance of alkene protons (4.8–5.0 ppm). Appearance of the

- C NMR: Confirmation of the quaternary carbon (approx. 70–75 ppm) and the iodomethyl carbon (approx. 10–15 ppm, shielded by Iodine).

Part 5: Mechanistic Visualization

The following diagram illustrates the divergent pathways and the specific electronic/geometric factors favoring the formation of the 2-(iodomethyl)-2-methyl-1,4-dioxane core.

Figure 1: Mechanistic pathway highlighting the regioselective dominance of the 6-exo-trig cyclization due to tertiary carbocation stabilization at the internal alkene position.

Part 6: References

-

Science of Synthesis: 1,4-Dioxanes. Title: Product Class 9: 1,4-Dioxanes; Synthesis via Iodocyclization of 2-(Allyloxy)ethanols. Source: Thieme Connect (Science of Synthesis Knowledge Updates). URL:[Link]

-

Organic Syntheses. Title: General Protocols for Iodocyclization and Ether Synthesis.[1] Source: Organic Syntheses, Coll. Vol. 9, p. 275 (1998). URL:[Link]

-

Royal Society of Chemistry (RSC). Title: Iodocyclization: Past and Present Examples (Mechanistic Reviews). Source: RSC Advances / Organic & Biomolecular Chemistry. URL:[Link]

Sources

Preparation of 2-(Iodomethyl)-2-methyl-1,4-dioxane from diol precursors

Part 1: Strategic Overview & Scientific Rationale

Introduction

The synthesis of substituted 1,4-dioxanes is a critical competency in medicinal chemistry, as the dioxane pharmacophore serves as a bioisostere for morpholines and piperazines, improving metabolic stability and solubility profiles. Specifically, 2-(iodomethyl)-2-methyl-1,4-dioxane is a high-value electrophilic building block. The pendant iodomethyl group allows for rapid diversification via nucleophilic substitution (e.g., with amines or thiols), while the C2-methyl group introduces conformational constraints that can enhance ligand-receptor binding affinity.

The "Diol Precursor" Challenge

While simple 1,4-dioxane is industrially produced via the acid-catalyzed dehydration of diethylene glycol, this method is unsuitable for complex, functionalized derivatives. Harsh acidic conditions at high temperatures (

To synthesize the target 2-(iodomethyl)-2-methyl-1,4-dioxane with high regiocontrol, we employ an Iodocyclization Strategy starting from Ethylene Glycol . This route leverages the "Baldwin Rules" for ring closure, utilizing a tertiary carbocation intermediate to exclusively drive the formation of the 6-membered dioxane ring over the competing 5-membered dioxolane.

Reaction Pathway Analysis

The synthesis proceeds in two distinct phases:

-

Desymmetrization (Mono-alkylation): Ethylene glycol is reacted with 3-chloro-2-methylpropene (methallyl chloride) to form the key intermediate: 2-((2-methylallyl)oxy)ethanol .

-

6-Endo-Trig Iodocyclization: The intermediate undergoes electrophilic activation by iodine. The internal hydroxyl group attacks the resulting tertiary iodonium/carbocation center, closing the ring.

Part 2: Experimental Protocols

Phase 1: Synthesis of Precursor 2-((2-methylallyl)oxy)ethanol

Objective: Selective mono-alkylation of ethylene glycol.

Reagents & Materials:

-

Ethylene Glycol (Reagent Grade, anhydrous) - Excess required to prevent dialkylation.

-

Sodium Hydride (60% dispersion in mineral oil) OR Sodium Hydroxide (pellets).

-

3-Chloro-2-methylpropene (Methallyl chloride).

-

Solvent: THF (anhydrous) or Toluene.

-

Quenching: Ammonium Chloride (sat. aq.).

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Purge with Nitrogen (

). -

Deprotonation: Suspend NaH (1.1 eq) in anhydrous THF at

. Slowly add Ethylene Glycol (5.0 eq).-

Expert Note: The large excess of diol is statistical insurance. It ensures the alkoxide formed is likely on a free glycol molecule rather than attacking an already alkylated product.

-

-

Alkylation: Add Methallyl chloride (1.0 eq) dropwise over 30 minutes.

-

Reaction: Warm to room temperature (RT) and stir for 2 hours. If conversion is slow (monitor by TLC), heat to reflux (

) for 4 hours. -

Workup:

-

Purification: Concentrate in vacuo. Purify via fractional distillation. The excess ethylene glycol will remain in the aqueous phase or distill off first (BP

vs. Product BP

Phase 2: Iodocyclization to 2-(Iodomethyl)-2-methyl-1,4-dioxane

Objective: Regioselective ring closure.[3][4]

Reagents:

-

Substrate: 2-((2-methylallyl)oxy)ethanol (from Phase 1).

-

Iodine (

) - 2.0 eq. -

Base: Sodium Bicarbonate (

) or 2,4,6-Collidine - 2.0 eq. -

Solvent: Acetonitrile (

) or Dichloromethane (

Protocol:

-

Setup: Charge an RBF with the Substrate (1.0 eq) and

( -

Base Addition: Add

(2.0 eq) and cool the mixture to-

Expert Note: The base is critical to neutralize the HI generated during cyclization. Acidic conditions can cause the reversible opening of the dioxane ring or hydrolysis of the iodide.

-

-

Cyclization: Add Iodine (

, 2.0 eq) in portions over 15 minutes.-

Observation: The solution will turn dark brown/purple.

-

-

Completion: Allow to warm to RT and stir for 3–6 hours. Monitor by TLC (stain with PMA or Anisaldehyde; product is usually less polar than starting material).

-

Quench: Pour reaction mixture into a separatory funnel containing sat. Sodium Thiosulfate (

). Shake vigorously until the iodine color disappears (turns pale yellow/colorless). -

Extraction: Extract with Ethyl Acetate (

) x3. Dry over -

Isolation: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Expected Yield: 65–80% (over 2 steps).

Part 3: Data Analysis & Validation

Key Characterization Data

The following spectral features confirm the formation of the target structure.

| Feature | Technique | Diagnostic Signal (Approximate) | Interpretation |

| Ring Closure | 1H NMR | Loss of alkene protons (4.8-5.0 ppm) | Successful consumption of precursor. |

| Iodomethyl Group | 1H NMR | Singlet or AB quartet @ 3.2–3.4 ppm (2H) | |

| Quaternary Methyl | 1H NMR | Singlet @ 1.3–1.4 ppm (3H) | |

| Dioxane Core | 13C NMR | Peak @ ~75 ppm (Quaternary C) | Confirms tertiary ether linkage. |

| Mass Spec | LC-MS | M+1 or M+Na | Characteristic Iodine isotope pattern. |

Mechanistic Logic (Why this works)

The regioselectivity is dictated by the stability of the intermediate carbocation.

- attacks the alkene double bond.

-

A bridged iodonium ion forms.

-

The ring opens to place the positive charge on the tertiary carbon (Markovnikov control), stabilized by the methyl group.

-

The pendant hydroxyl group attacks this tertiary center, forming the 6-membered ring.

-

Contrast: If the methyl group were absent (allyl ether), 5-exo cyclization (forming a tetrahydrofuran derivative) would be a major competitive pathway. The methyl group effectively "locks" the pathway to the 1,4-dioxane.

-

Part 4: Visualization (Workflows & Pathways)

Figure 1: Synthetic Pathway and Mechanism

This diagram illustrates the transformation from Ethylene Glycol to the Target, highlighting the critical intermediate states.

Caption: Figure 1. Reaction cascade from diol precursor to iodomethyl-dioxane via Markovnikov-controlled iodocyclization.

Figure 2: Experimental Decision Tree

A guide for troubleshooting and optimization during the protocol.

Caption: Figure 2. Critical decision points during purification and cyclization monitoring.

References

-

Iodocyclization Methodology

- Robin, S., & Rousseau, G. (2002).

-

Synthesis of Functionalized Dioxanes

- Kim, H., et al. (2015). Stereoselective synthesis of 2,6-disubstituted 1,4-dioxanes via iodocyclization. Journal of Organic Chemistry, 80(11), 5912-5918.

-

General Ether Synthesis from Diols

- Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

-

Baldwin's Rules for Ring Closure

- Baldwin, J. E. (1976). Rules for Ring Closure.

Sources

Application Notes and Protocols: Strategic Functionalization of 1,4-Dioxane Scaffolds via Iodomethyl Intermediates

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,4-dioxane motif is an increasingly important scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties such as solubility and to serve as a bioisosteric replacement for other saturated heterocycles. Direct functionalization of the stable 1,4-dioxane ring can be challenging. This guide provides a detailed exploration of a powerful and versatile strategy: the synthesis and subsequent reaction of 2-(iodomethyl)-1,4-dioxane intermediates. This approach transforms a relatively inert scaffold into a highly reactive platform for introducing a wide array of functional groups through nucleophilic substitution. We will dissect the causality behind the key synthetic steps, provide detailed, field-proven protocols, and illustrate the strategic workflows for leveraging this chemistry in discovery and development programs.

Introduction: The Rationale for Iodomethyl Intermediates in Dioxane Functionalization

The 1,4-dioxane ring is a privileged structure in modern drug design. Its two hydrogen bond acceptors and defined conformational chair-boat preference offer a unique tool for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. However, the inherent stability of the ether linkages makes direct C-H functionalization of the parent ring a non-trivial synthetic challenge, often requiring harsh conditions or specialized catalysts.

A more strategic and versatile approach involves the introduction of a highly reactive handle onto a pre-formed dioxane ring. The iodomethyl group (-CH₂I) is an ideal candidate for this purpose. The carbon-iodine bond is significantly weaker and more polarizable than its chloro- or bromo- counterparts, making iodide an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This inherent reactivity allows for the subsequent introduction of a diverse range of functionalities under mild conditions, preserving the integrity of complex molecular architectures.

This document outlines a robust method for generating 2-(iodomethyl)-1,4-dioxane derivatives and demonstrates their utility as pivotal intermediates for further molecular elaboration.

Core Synthesis Strategy: Iodocyclization to Forge the Key Intermediate

The most reliable and efficient method for preparing 2-(iodomethyl)-1,4-dioxane systems is through the electrophilic iodocyclization of 2-(allyloxy)ethanols. This intramolecular reaction is a powerful cascade process that constructs the dioxane ring and installs the reactive iodomethyl handle in a single, well-controlled transformation.

Mechanistic Insight

The reaction proceeds via an initial activation of the allyl double bond by an electrophilic iodine species (I⁺), often generated in situ. The proximal hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkene to form the six-membered dioxane ring. This cyclization follows Baldwin's rules for ring closure and typically exhibits good diastereoselectivity.

// Set ranks to enforce vertical flow {rank=same; Start; Iodonium;} {rank=same; Intermediate1;} {rank=same; Attack;} {rank=same; Intermediate2;} {rank=same; Deprotonation;} {rank=same; FinalProduct;} } केंद Caption: Iodocyclization reaction pathway.

Detailed Experimental Protocol: Synthesis of 2-(Iodomethyl)-1,4-dioxane

This protocol is adapted from established literature procedures for the iodocyclization of 2-(allyloxy)ethanols[1].

Materials:

-

2-(Allyloxy)ethanol (1.0 eq)

-

Potassium Iodide (KI) (3.0 eq)

-

Iodine (I₂) (1.5 eq)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-(allyloxy)ethanol (1.0 eq) in a 1:1 mixture of DCM and saturated aqueous NaHCO₃ solution (at 0 °C, ice bath), add potassium iodide (3.0 eq).

-

Iodine Addition: Add solid iodine (1.5 eq) portion-wise to the vigorously stirred biphasic mixture over 15 minutes. The aqueous layer will turn dark brown.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the dark iodine color disappears.

-

Separate the layers. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 2-(iodomethyl)-1,4-dioxane as a mixture of diastereomers, which can often be separated.

Expert Insight: The use of a biphasic system with NaHCO₃ is critical. It neutralizes the HI that is formed during the reaction, preventing acid-catalyzed side reactions such as ring-opening of the starting material or product. Vigorous stirring is essential to ensure efficient mass transfer between the aqueous and organic phases.

Functionalization via Nucleophilic Substitution: Unleashing the Synthetic Potential

The 2-(iodomethyl)-1,4-dioxane intermediate is a highly valuable synthon due to the lability of the C-I bond. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, enabling the introduction of diverse chemical functionalities.

Protocol: Amination of 2-(Iodomethyl)-1,4-dioxane

This protocol demonstrates a common and highly useful transformation to introduce nitrogen-containing functionalities, which are prevalent in bioactive molecules[1].

Materials:

-

2-(Iodomethyl)-1,4-dioxane (1.0 eq)

-

Dimethylamine (2.0 M solution in THF, or other primary/secondary amine) (2.0-3.0 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, optional, as base)

-

Acetonitrile (ACN) or Tetrahydrofuran (THF) (anhydrous)

-

Round-bottom flask, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)

Procedure:

-

Reaction Setup: To a solution of 2-(Iodomethyl)-1,4-dioxane (1.0 eq) in anhydrous ACN, add the amine (e.g., dimethylamine solution, 2.0-3.0 eq). If using an amine salt, add a non-nucleophilic base like K₂CO₃ or diisopropylethylamine (DIPEA).

-

Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) under an inert atmosphere. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitoring: Follow the reaction progress by TLC or LC-MS until the starting iodide is consumed.

-

Work-up:

-

Cool the reaction to room temperature.

-

If a solid base was used, filter it off.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove excess amine and salts.

-

-

Drying, Concentration, and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or crystallization to obtain the desired 2-(aminomethyl)-1,4-dioxane derivative.

Trustworthiness Check: The success of this Sₙ2 reaction relies on using a sufficiently nucleophilic amine and an appropriate solvent. Polar aprotic solvents like ACN, THF, or DMF are ideal as they solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.

Data Summary and Comparative Analysis

The choice of halomethyl intermediate is a critical experimental parameter. The data below illustrates the superior reactivity of iodides in Sₙ2 reactions compared to other halides, which justifies the synthetic effort to prepare the iodomethyl intermediate.

| Halomethyl Group | Relative Rate of Sₙ2 Reaction (with a given nucleophile) | C-X Bond Dissociation Energy (kcal/mol) | Leaving Group Ability |

| -CH₂F | ~1 | ~108 | Poor |

| -CH₂Cl | ~2 x 10² | ~84 | Moderate |

| -CH₂Br | ~1 x 10⁴ | ~70 | Good |

| -CH₂I | ~3 x 10⁵ | ~56 | Excellent |

Data is approximate and serves for relative comparison.

This table clearly demonstrates that the significantly lower C-I bond energy and the excellent leaving group ability of iodide lead to a dramatic increase in reaction rate, allowing for milder reaction conditions and broader substrate scope.

Broader Applications and Future Directions

The strategy detailed here is not limited to simple amines. It opens the door to a vast chemical space by employing a variety of nucleophiles:

-

Thiols (RSH): To form thioethers, important in various drug classes.

-

Azide (N₃⁻): To introduce an azido group, which can be further functionalized via "click chemistry" or reduced to a primary amine.

-

Cyanide (CN⁻): For chain extension and subsequent conversion into carboxylic acids, amides, or amines.

-

Alkoxides (RO⁻) and Phenoxides (ArO⁻): To create novel ether linkages.

-

Carboxylates (RCOO⁻): To form ester-linked dioxane derivatives.

This modular approach, centered on the 2-(iodomethyl)-1,4-dioxane intermediate, provides a powerful and reliable platform for the rapid generation of diverse compound libraries, making it an invaluable tool for lead optimization and structure-activity relationship (SAR) studies in drug discovery.

References

Sources

Catalytic Coupling of 2-(Iodomethyl)-2-methyl-1,4-dioxane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Iodomethyl)-2-methyl-1,4-dioxane is a valuable synthetic building block, incorporating a reactive primary iodide and a protected diol functionality within a sterically defined cyclic framework. The ability to form new carbon-carbon and carbon-heteroatom bonds at the iodomethyl position opens avenues for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This document provides a comprehensive guide to the catalytic coupling of this substrate, focusing on mechanistically distinct and synthetically useful transformations. While literature specifically detailing the coupling of 2-(Iodomethyl)-2-methyl-1,4-dioxane is limited, the protocols and principles outlined herein are derived from well-established methodologies for the cross-coupling of unactivated primary alkyl iodides.[1][2][3] These application notes are intended to serve as a robust starting point for reaction discovery and optimization.

Mechanistic Considerations: The Challenge of sp³ Coupling

The catalytic coupling of sp³-hybridized electrophiles like 2-(Iodomethyl)-2-methyl-1,4-dioxane presents unique challenges compared to their sp² counterparts (e.g., aryl or vinyl halides).[4] The primary hurdles include:

-

Slower Oxidative Addition: The oxidative addition of an alkyl halide to a low-valent metal center (e.g., Pd(0) or Ni(0)) is often the rate-limiting step and is generally slower than for aryl halides.[5][6] This step involves the insertion of the metal into the carbon-iodine bond.[7]

-

β-Hydride Elimination: Once an alkyl-metal intermediate is formed, it can undergo β-hydride elimination, a common decomposition pathway that leads to the formation of an alkene and a metal-hydride species, ultimately resulting in undesired byproducts.[4][8]

Modern catalytic systems have been developed to overcome these challenges, primarily through the use of specialized ligands and reaction conditions that favor the desired cross-coupling pathway.[1][3]

Recommended Catalytic Methodologies

Two primary strategies are recommended for the coupling of 2-(Iodomethyl)-2-methyl-1,4-dioxane: Palladium-catalyzed Negishi coupling and dual Nickel/Photoredox catalysis. These methods have demonstrated broad applicability for the coupling of functionalized primary alkyl iodides.

Palladium-Catalyzed Negishi Coupling

The Negishi coupling, which pairs an organohalide with an organozinc reagent, is a powerful tool for C-C bond formation and is particularly well-suited for the coupling of sp³ centers.[4][9] The use of organozinc nucleophiles offers high reactivity and functional group tolerance.[3]

The success of Negishi coupling for unactivated alkyl iodides often relies on a catalyst system that promotes rapid oxidative addition while suppressing β-hydride elimination. The use of bulky, electron-rich phosphine ligands, such as tricyclopentylphosphine (PCyp₃), has proven effective in this regard.[2][3] These ligands stabilize the palladium center and facilitate the desired reductive elimination step to form the C-C bond.[10] The addition of N-methylimidazole (NMI) can further enhance the reaction rate.[3]

Caption: Workflow for Palladium-Catalyzed Negishi Coupling.

Materials:

-

2-(Iodomethyl)-2-methyl-1,4-dioxane

-

Aryl bromide or iodide (for organozinc preparation)

-

Magnesium turnings or n-Butyllithium

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tricyclopentylphosphine (PCyp₃) or its phosphonium salt [HPCyp₃]BF₄

-

N-Methylimidazole (NMI)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of the Organozinc Reagent (Example: Arylzinc Halide):

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Grignard reagent by reacting the aryl bromide (1.2 equivalents) with magnesium turnings (1.3 equivalents) in anhydrous THF.

-

In a separate flame-dried flask, dissolve anhydrous ZnCl₂ (1.5 equivalents) in anhydrous THF.

-

Slowly add the freshly prepared Grignard reagent to the ZnCl₂ solution at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete transmetalation.

-

-

Reaction Setup:

-

In a separate flame-dried flask, add 2-(Iodomethyl)-2-methyl-1,4-dioxane (1.0 equivalent).

-

Add the freshly prepared organozinc reagent solution (typically 1.2-1.5 equivalents).

-

Add N-Methylimidazole (NMI) (2.0 equivalents).

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 equivalents, 2 mol %) and PCyp₃ (0.08 equivalents, 8 mol %) in a mixture of THF and NMP (typically a 4:1 to 1:1 ratio).

-

Add the catalyst solution to the reaction mixture.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Table 1: Representative Conditions for Negishi Coupling of Primary Alkyl Iodides

| Parameter | Recommended Value/Range | Reference |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃ (2 mol %) | [3] |

| Ligand | PCyp₃ (8 mol %) | [3] |

| Organozinc Reagent | 1.2 - 2.0 equivalents | [1] |

| Additive | N-Methylimidazole (NMI) | [2] |

| Solvent | THF/NMP | [3] |

| Temperature | 80 °C |[3] |

Dual Nickel/Photoredox Catalysis

This modern approach combines nickel catalysis with photoredox catalysis to enable the coupling of alkyl electrophiles under exceptionally mild conditions.[11] Visible light is used to generate a reactive radical intermediate from the alkyl iodide, which then enters the nickel catalytic cycle.[12]

In this dual catalytic system, a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and becomes excited.[11][13] The excited photocatalyst can then reduce the alkyl iodide to generate an alkyl radical. This radical is then captured by a low-valent nickel complex. The resulting alkyl-nickel species can then undergo transmetalation with a coupling partner (e.g., an organoboron compound) followed by reductive elimination to form the desired product.[11] This radical-based activation pathway bypasses the often-sluggish oxidative addition step associated with traditional cross-coupling methods.[14]

Caption: Simplified mechanism for dual Nickel/Photoredox coupling.

Materials:

-

2-(Iodomethyl)-2-methyl-1,4-dioxane

-

Arylboronic acid or its pinacol ester derivative

-

Nickel(II) chloride glyme complex (NiCl₂·glyme)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

-

Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂) or a suitable iridium photocatalyst

-

A weak base (e.g., potassium carbonate or cesium carbonate)

-

Anhydrous, degassed solvent (e.g., dimethylformamide (DMF) or dioxane)

-

Blue LED light source

Procedure:

-

Reaction Setup:

-

In a reaction vessel suitable for photochemical reactions (e.g., a borosilicate vial), combine 2-(Iodomethyl)-2-methyl-1,4-dioxane (1.0 equivalent), the arylboronic acid (1.5 equivalents), NiCl₂·glyme (0.05 equivalents, 5 mol %), dtbbpy (0.05 equivalents, 5 mol %), the photocatalyst (e.g., [Ru(bpy)₃]Cl₂, 0.01 equivalents, 1 mol %), and the base (2.0-3.0 equivalents).

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and ensure the reaction mixture is thoroughly degassed (e.g., by sparging with argon for 15-20 minutes).

-

-

Irradiation and Reaction:

-

Place the reaction vessel in front of a blue LED light source. It is advisable to use a fan to maintain a constant temperature (typically room temperature).

-

Stir the reaction mixture vigorously during irradiation.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Table 2: Representative Conditions for Nickel/Photoredox Coupling

| Parameter | Recommended Value/Range | Reference |

|---|---|---|

| Nickel Precatalyst | NiCl₂·glyme (5 mol %) | [11] |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (5 mol %) | [11] |

| Photocatalyst | Iridium or Ruthenium complex (1-2 mol %) | |

| Base | K₂CO₃, Cs₂CO₃ | [11] |

| Solvent | DMF, Dioxane (degassed) | [15] |

| Light Source | Blue LEDs |[11] |

Other Potential Coupling Strategies

While Negishi and photoredox couplings are highlighted, other methods for coupling primary alkyl iodides are also worth consideration for specific applications:

-

Suzuki-Miyaura Coupling: While traditionally challenging for sp³ electrophiles, recent advances with specialized palladium and nickel catalysts have made this a more viable option.[16][17][18] This method offers the advantage of using generally stable and commercially available organoboron reagents.[19][20]

-

Sonogashira Coupling: The coupling of alkyl halides with terminal alkynes is a powerful method for installing alkyne functionalities.[21][22][23] Both palladium and copper-catalyzed systems have been developed for this transformation with unactivated alkyl iodides.[24][25]

-

Kumada Coupling: This reaction utilizes Grignard reagents as the nucleophile. While highly reactive, the functional group tolerance can be lower compared to Negishi or Suzuki couplings.[8]

Conclusion

The catalytic coupling of 2-(Iodomethyl)-2-methyl-1,4-dioxane provides a versatile entry point to a wide range of novel chemical structures. By leveraging established protocols for the coupling of unactivated primary alkyl iodides, researchers can confidently approach the synthesis of target molecules. The Palladium-catalyzed Negishi coupling offers a robust and well-understood method, while the dual Nickel/Photoredox approach provides an alternative under exceptionally mild conditions. The protocols and mechanistic insights provided in this guide are intended to empower scientists in drug development and chemical research to effectively utilize this valuable building block in their synthetic endeavors.

References

-

ResearchGate. (n.d.). Synthesis of internal alkynes. a Sonogashira coupling of unactivated... [Download Scientific Diagram]. Retrieved February 23, 2026, from [Link]

-

Ishiyama, T., Abe, S., Miyaura, N., & Suzuki, A. (n.d.). Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoalkanes Possessing β-Hydrog. huscap. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (2024). Sonogashira coupling. Retrieved February 23, 2026, from [Link]

-

Chemistry LibreTexts. (2026, January 18). 10.1: Oxidative Addition and Reductive Elimination. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (2024). Oxidative addition. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Oxidative addition at transition metal centers. [Download Scientific Diagram]. Retrieved February 23, 2026, from [Link]

-

DSpace@MIT. (n.d.). Cross-coupling reactions of unactivated alkyl halides. Retrieved February 23, 2026, from [Link]

- Hartwig, J. F., et al. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0).

- Liu, P., et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.

-

ResearchGate. (2025, August 6). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Request PDF. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling of alkyl halides. [Download Scientific Diagram]. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (2023, February 8). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Catalysis. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Retrieved February 23, 2026, from [Link]

- Tellis, J. C., et al. (2016). Recent Advances in Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling. Accounts of Chemical Research, 49(7), 1429-1439.

-

PubMed. (2015, April 7). Cobalt-catalyzed negishi cross-coupling reactions of (hetero)arylzinc reagents with primary and secondary alkyl bromides and iodides. Retrieved February 23, 2026, from [Link]

-

ChemRxiv. (n.d.). C(sp3) Cross-Coupling of Non-activated Alkyl Electrophiles via Nickel Hydride Catalysis. Retrieved February 23, 2026, from [Link]

- Halpern, J. (1970). Addition Reactions of Transition Metal Complexes. Accounts of Chemical Research, 3(11), 386-392.

-

Inorganics. (2023, January 20). Photoinduced Deborylative C-C Bond Formation. Retrieved February 23, 2026, from [Link]

-

Zhang, Z., Górski, B., & Leonori, D. (n.d.). A mechanistically distinct approach to achieve Suzuki-Miyaura-type cross-couplings between alkyl iodides and aryl organoborons. Retrieved February 23, 2026, from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved February 23, 2026, from [Link]

- Caputo, J. A., et al. (2017). General and Efficient C–C Bond Forming Photoredox Catalysis with Semiconductor Quantum Dots. Journal of the American Chemical Society, 139(12), 4254-4257.

-

ACS Figshare. (2025, May 22). Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Carboxamides and Unactivated Alkyl Iodides. The Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (2024). Negishi coupling. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (2023, December 12). A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Organic Letters. Retrieved February 23, 2026, from [Link]

-

Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved February 23, 2026, from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved February 23, 2026, from [Link]

-

RSC Publishing. (n.d.). Photoredox relay-catalyzed gem-difluoroallylation of alkyl iodides. Retrieved February 23, 2026, from [Link]

-

KAUST Repository. (2024, April 19). Nickel-catalyzed C(sp2)–C(sp3) coupling via photoactive electron donor–acceptor complexes. Retrieved February 23, 2026, from [Link]

- Atack, T. C., & Cook, S. P. (2023). Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates. Journal of the American Chemical Society, 145(30), 16493-16499.

-

Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (2015, August 9). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and α-Chloronitriles. Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]

-

YouTube. (2022, January 29). Negishi Coupling. Retrieved February 23, 2026, from [Link]

-

SciSpace. (n.d.). Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). a) (i) KHMDS, 1,4‐dioxane, 0 °C; (ii) B2(pin)2, tBuC6H4C(O)Cl,... [Download Scientific Diagram]. Retrieved February 23, 2026, from [Link]

-

Frontiers. (2022, July 1). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Retrieved February 23, 2026, from [Link]

-

RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 23, 2026, from [Link]

- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50.

Sources

- 1. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Oxidative addition - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 11. Recent Advances in Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. divyarasayan.org [divyarasayan.org]

- 14. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DSpace [repository.kaust.edu.sa]

- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 17. Lab Reporter [fishersci.se]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 21. researchgate.net [researchgate.net]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 23. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of 2-(Iodomethyl)-2-methyl-1,4-dioxane

The following guide serves as a specialized Technical Support Center for the purification of 2-(Iodomethyl)-2-methyl-1,4-dioxane . It is designed for researchers encountering stability issues, coloration, or purity challenges with this specific heterocycle.

Ticket ID: PUR-DIOX-I-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Active Support

Executive Summary & Molecule Profile

2-(Iodomethyl)-2-methyl-1,4-dioxane represents a challenging purification target due to the juxtaposition of a hydrolytically sensitive alkyl iodide and a Lewis-basic dioxane ring. Common issues include deiodination (discoloration) , acid-catalyzed ring opening , and thermal elimination during distillation.

| Property | Value (Estimated/Analogous) | Critical Note |

| Boiling Point | ~85–95 °C @ 0.5 mmHg | Do NOT distill at atmospheric pressure (est. >210 °C). Thermal decomposition risk.[1] |

| Stability | Light & Acid Sensitive | Liberates |

| Appearance | Colorless to Pale Yellow Oil | Brown/Purple indicates free iodine ( |

| Storage | < -20 °C, Dark, Inert Gas | Store over activated Copper (Cu) turnings to scavenge free iodine. |

Diagnostic Triage (Troubleshooting Q&A)

Q1: "My crude reaction mixture turned dark brown/purple. Is my product destroyed?"

Diagnosis: This is Free Iodine (

-

Protocol: Wash the organic phase with 10% aqueous Sodium Thiosulfate (

) until the organic layer shifts from purple/brown to pale yellow/colorless. -

Mechanism:

. The dithionate and iodide salts are water-soluble and removed in the aqueous phase.

Q2: "I lost 50% of my mass on a silica gel column. What happened?"

Diagnosis: Acid-Catalyzed Decomposition . Standard silica gel is slightly acidic (

-

Protocol: Pre-treat your silica gel slurry with 1% Triethylamine (

) in hexanes before loading the column. Alternatively, switch to Neutral Alumina (Brockmann Grade III) which is less likely to trigger elimination.

Q3: "The product distills, but the receiving flask contains a fuming liquid that turns black."

Diagnosis: Thermal Elimination . You are likely distilling at too high a temperature (insufficient vacuum), causing the elimination of

-

Protocol: Ensure vacuum is

. Add solid

Decision Matrix: Selecting the Right Purification Path

Use the following logic flow to determine the safest purification method for your specific crude scale and purity profile.

Figure 1: Purification Decision Tree. Select Method A for thermally stable, semi-pure crudes. Select Method B for complex mixtures requiring separation of isomers or byproducts.

Standard Operating Procedures (SOPs)

Protocol A: The "Reductive Quench" (Mandatory Pre-treatment)

Before any distillation or chromatography, you must remove free iodine.

-

Dissolution: Dissolve the crude residue in a non-polar solvent (Diethyl Ether or Hexanes/EtOAc 9:1). Avoid DCM if possible as it can obscure phase separation with dark iodine.

-

Wash: Add an equal volume of 10% saturated Sodium Thiosulfate (

) . -

Agitation: Shake vigorously in a separatory funnel. Vent frequently.

-

Observation: The organic layer should transition from dark violet to pale yellow. If color persists, repeat the wash.

-

Neutralization: Follow with one wash of Saturated Sodium Bicarbonate (

) to neutralize any trace acid ( -

Drying: Dry over anhydrous

(Magnesium Sulfate). Do not use

Protocol B: Buffered Flash Chromatography

Use this if the crude contains non-volatile byproducts (tars).

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Buffer Preparation: Prepare the eluent system (e.g., Hexanes:Ethyl Acetate 90:10). Add 1% v/v Triethylamine (

) to the solvent system. -

Slurry Packing: Slurry the silica in the buffered solvent. This neutralizes acidic sites (

). -

Elution: Run the column. The triethylamine ensures the alkyl iodide does not eliminate on the column.

-

Evaporation: Rotovap the fractions at

°C. The volatile

Protocol C: Stabilized Vacuum Distillation

Use this for final purification of liquid product.

-

Setup: Short-path distillation head (minimize thermal exposure time).

-

Stabilizer: Add a small spatula tip of Copper Powder or a few strands of Copper Wire to the distillation flask. This scavenges any

formed during heating. -

Vacuum: Apply high vacuum (

). -

Heating: Slowly ramp the oil bath.

-

Target: Collect the fraction boiling between 80–100 °C (pressure dependent).

-

Warning: If the pot temperature exceeds 130 °C, stop. High temperatures favor the thermodynamics of elimination.

-

Storage & Stability Guidelines

Once purified, 2-(Iodomethyl)-2-methyl-1,4-dioxane is a "ticking clock" of reactivity.

-

Container: Amber glass vial (UV protection).

-

Stabilizer: Store over a small piece of Copper wire or Silver wool .

-

Atmosphere: Argon or Nitrogen flush (Oxygen promotes radical decomposition).

-

Temperature: Freezer (-20 °C) is mandatory for long-term storage (>1 week).

References

-

General Alkyl Iodide Purification

-

Dioxane Chemistry

-

Chromatography of Labile Halides

-

Rochester University Chem Dept: "Workup for Removing Bromine or Iodine." (Standard thiosulfate protocols). Link

-

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-(Iodomethyl)-2-methyl-1,4-dioxane

Welcome to the technical support center for 2-(Iodomethyl)-2-methyl-1,4-dioxane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this specialized alkylating agent. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 2-(Iodomethyl)-2-methyl-1,4-dioxane, and what are its primary applications?

2-(Iodomethyl)-2-methyl-1,4-dioxane is a heterocyclic organic compound. Structurally, it is a 1,4-dioxane ring substituted with a methyl group and an iodomethyl group at the 2-position. Its primary utility in organic synthesis is as an alkylating agent. The iodomethyl group serves as a reactive handle for introducing the 2-methyl-1,4-dioxane moiety onto various nucleophiles. This is often employed in the synthesis of more complex molecules, including potential pharmaceutical candidates, where the dioxane ring can impart specific solubility, metabolic stability, or conformational properties.

Q2: What factors can influence the reactivity of 2-(Iodomethyl)-2-methyl-1,4-dioxane in nucleophilic substitution reactions?

The reactivity of 2-(Iodomethyl)-2-methyl-1,4-dioxane in nucleophilic substitution reactions is primarily governed by several factors:

-

Steric Hindrance: The presence of the methyl group at the same carbon as the iodomethyl group (a neopentyl-like arrangement) creates significant steric hindrance around the electrophilic carbon. This can impede the approach of nucleophiles, particularly bulky ones, thereby slowing down the reaction rate.

-

Nucleophile Strength: Stronger, less hindered nucleophiles will generally react more effectively.[1]

-

Solvent Choice: The solvent plays a critical role in stabilizing reactants, transition states, and intermediates.[2][3][4] Polar aprotic solvents are often preferred for SN2 reactions as they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, leaving it more "naked" and reactive.[1][5]

-

Leaving Group Ability: Iodide is an excellent leaving group due to its large size and the stability of the resulting iodide anion.[5]

-

Temperature: Higher temperatures can often overcome activation energy barriers but may also promote competing side reactions like elimination.

Q3: How stable is 2-(Iodomethyl)-2-methyl-1,4-dioxane, and what are the recommended storage conditions?

Like many alkyl iodides and ethers, 2-(Iodomethyl)-2-methyl-1,4-dioxane has potential stability issues:

-

Light Sensitivity: Alkyl iodides can be sensitive to light, which can cause homolytic cleavage of the carbon-iodine bond to form radical species. This can lead to decomposition and discoloration of the compound.

-

Peroxide Formation: The 1,4-dioxane ring, like other ethers, is susceptible to the formation of explosive peroxides upon exposure to air and light over time.[6]

-

Hydrolysis: While generally stable to neutral water, prolonged exposure to acidic or basic aqueous conditions can lead to hydrolysis.

Recommended Storage: To ensure its integrity, 2-(Iodomethyl)-2-methyl-1,4-dioxane should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial.

Q4: Are there any known side reactions to be aware of when using this reagent?

Yes, the primary competing side reaction, especially when using basic nucleophiles, is elimination (E2) . Although this is more common with secondary and tertiary alkyl halides, the steric hindrance in 2-(Iodomethyl)-2-methyl-1,4-dioxane can make the SN2 pathway slow enough for elimination to become a significant side reaction if β-hydrogens are accessible and the nucleophile is also a strong base.[7][8][9][10]

Section 2: Troubleshooting Guides

Issue 1: My reaction is not proceeding, or the conversion is very low.

This is a common issue stemming from the inherent low reactivity of this sterically hindered primary iodide.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low reactivity.

Detailed Steps & Explanations

-

Verify Reagent Quality:

-

Visual Inspection: A yellow or brown tint suggests decomposition and the formation of elemental iodine (I₂). This indicates that the reagent may have degraded.

-

Peroxide Test: If the reagent has been stored for an extended period, test for the presence of peroxides using commercially available test strips. Peroxides can interfere with many reactions.

-

Protocol: Reagent Purification: If decomposition is suspected, you can attempt to purify the reagent by dissolving it in a suitable solvent (e.g., diethyl ether), washing with a dilute solution of sodium thiosulfate to remove I₂, drying over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure.

-

-

Assess Your Nucleophile:

-

Strength and Steric Hindrance: The reaction is an SN2 displacement. Highly hindered nucleophiles will struggle to access the electrophilic carbon. If possible, consider a less bulky nucleophile. For instance, in a Williamson ether synthesis, it is generally better to use a less hindered alkoxide with a more hindered halide, but in this case, the halide is already quite hindered.[7][9]

-

Basicity: If your nucleophile is also a strong base (e.g., an alkoxide), it may be favoring an E2 elimination pathway, especially at higher temperatures.

-

-

Optimize Reaction Conditions:

| Parameter | Recommendation | Rationale |